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Compound of Interest

Compound Name: OXA-06 Dihydrochloride

CAS No.: 944955-32-2

Cat. No.: B609794

Get Quote

Executive Summary
OXA-06 Dihydrochloride is a potent, ATP-competitive inhibitor of ROCK (Rho-associated

coiled-coil containing protein kinase), with an IC50 of approximately 10 nM.[1][2] Unlike non-

specific kinase inhibitors, OXA-06 exhibits high selectivity for both ROCK1 and ROCK2

isoforms.[1]

This guide details the standard operating procedures (SOPs) for utilizing OXA-06 in cellular

models. It focuses on validating target engagement via phosphorylation status of downstream

effectors (MYPT1, Cofilin) and assessing functional outcomes in metastatic models, particularly

Non-Small Cell Lung Cancer (NSCLC).[1]
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Critical Note on Nomenclature: Do not confuse OXA-06 with Orexin-A (OXA) peptides or

agonists.[1] While the "OXA" prefix appears similar, OXA-06 is a synthetic small molecule

ROCK inhibitor.[1]

Mechanistic Grounding: The Rho/ROCK Pathway
To design valid experiments, one must understand the signaling cascade OXA-06 disrupts.[1]

ROCK is a central effector of the small GTPase RhoA.[1]

Actin Stabilization: ROCK phosphorylates LIMK (LIM Kinase), which in turn phosphorylates

and inactivates Cofilin.[1] Inactive Cofilin cannot depolymerize F-actin, leading to stress fiber

stabilization.[1]

Contractility: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1),

inhibiting myosin phosphatase.[1] This increases Myosin Light Chain (MLC) phosphorylation,

driving cellular contractility.

Mechanism of Action: OXA-06 inhibits ROCK activity, preventing the phosphorylation of MYPT1

and LIMK/Cofilin.[1][2] This results in actin depolymerization and reduced cellular contractility,

blocking invasion and anchorage-independent growth.[1]
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Caption: OXA-06 interrupts the RhoA-ROCK axis, preventing the phosphorylation of Cofilin and

MYPT1, thereby destabilizing the actin cytoskeleton.
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Preparation and Handling
Parameter Specification

Molecular Weight 404.31 g/mol (Dihydrochloride salt)

Solubility
DMSO (up to 100 mM).[1] Insoluble in

water/PBS directly.[1]

Stock Preparation
Dissolve in high-grade DMSO to 10 mM. Aliquot

into light-protected tubes.

Storage
Stock: -20°C (stable for 1 month) or -80°C (6

months). Powder: Desiccate at RT.

Vehicle Control
DMSO concentration in final assay must be

<0.1% (v/v) to avoid solvent toxicity.[1]

Protocol A: Target Engagement (Western Blot)
Objective: Confirm OXA-06 is entering the cell and inhibiting ROCK kinase activity by

measuring p-Cofilin and p-MYPT1 levels.[1]

Materials
Cell Line: A549 or H1299 (NSCLC lines are standard validation models).[1]

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium

Orthovanadate, NaF) is mandatory.[1]

Antibodies: anti-p-Cofilin (Ser3), anti-p-MYPT1 (Thr696/Thr853), anti-Total Cofilin, anti-Total

MYPT1.[1]

Step-by-Step Procedure
Seeding: Plate cells at

cells/well in a 6-well plate. Allow attachment overnight (16–24 hours).

Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 4 hours prior to

treatment to reduce basal kinase noise.
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Treatment:

Prepare OXA-06 dilutions in growth medium.[1]

Dose Curve: 0 nM (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.[1]

Incubate for 2 to 4 hours. (Phosphorylation changes are rapid).[1]

Harvest:

Wash cells 1x with ice-cold PBS.[1]

Lyse directly on ice with Phosphatase-Inhibitor supplemented RIPA buffer.[1]

Scrape and centrifuge at 14,000 x g for 15 min at 4°C.

Immunoblotting:

Load 20–30 µg protein per lane.[1]

Probe for p-Cofilin and p-MYPT1.[1][2]

Strip and re-probe for Total Cofilin and Total MYPT1.[1]

Success Criteria: A dose-dependent decrease in p-Cofilin and p-MYPT1 bands relative to total

protein, typically visible starting at 10–100 nM.[1]

Protocol B: 3D Soft Agar Colony Formation
Objective: Assess the ability of OXA-06 to block anchorage-independent growth, a hallmark of

transformation and metastasis.

Rationale
ROCK activity is essential for cells to survive anoikis (cell death induced by detachment).[1]

OXA-06 should significantly reduce colony number and size in this assay.[1]

Step-by-Step Procedure
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Base Layer Preparation:

Melt 1% Low Melting Point (LMP) Agarose in PBS.

Mix 1:1 with 2X Growth Medium (20% FBS) to create a 0.5% agar/medium mixture.[1]

Pipette 1.5 mL into each well of a 6-well plate. Allow to solidify at RT for 30 mins.

Top Layer (Cell Suspension):

Trypsinize and count cells.[1]

Prepare 0.7% LMP Agarose (melted and cooled to 37°C).

Mix cells, 2X Medium, and Agarose to achieve:

Final Agarose: 0.35%[1]

Cell Density: 5,000 cells/well.[1]

OXA-06 Treatment: Add OXA-06 directly to this mix at 2X concentration (e.g., for 100

nM final, add 200 nM).[1]

Plating:

Pour 1.5 mL of the Top Layer over the solidified Base Layer.[1]

Allow to solidify.[1]

Feeding:

Add 100 µL of complete medium containing OXA-06 (1X concentration) every 3 days to

prevent desiccation.[1]

Analysis (Day 14–21):

Stain colonies with 0.005% Crystal Violet or MTT (1 mg/mL) for 4 hours.[1]

Image using a dissecting microscope.[1]
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Quantify colony number (>50 µm diameter) using ImageJ.[1]

Expected Result: Significant reduction in colony formation efficiency (CFE) at concentrations

>100 nM.

Protocol C: Matrigel Invasion Assay
Objective: Measure the inhibition of cellular invasion through an extracellular matrix (ECM).

Step-by-Step Procedure
Chamber Setup: Use Transwell inserts (8.0 µm pore size). Coat the upper chamber with

Matrigel (diluted to 200–300 µg/mL in serum-free media) and incubate at 37°C for 2 hours to

polymerize.[1]

Cell Preparation:

Starve cells in serum-free media for 24 hours prior to assay.[1]

Harvest and resuspend in serum-free media containing OXA-06 (various concentrations).

[1]

Density:

cells per insert.[1]

Assay Assembly:

Upper Chamber: Add 200 µL cell suspension + OXA-06.

Lower Chamber: Add 600 µL complete media (10% FBS) as the chemoattractant.

Incubation: 22–24 hours at 37°C.

Staining & Counting:

Remove non-invading cells from the top of the membrane using a cotton swab (Critical

step).[1]
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Fix cells on the bottom surface with 4% Paraformaldehyde (15 min).[1]

Stain with Crystal Violet (0.5%) or DAPI.[1]

Count 5 random fields per insert at 20X magnification.[1]

Troubleshooting & Optimization
Observation Possible Cause Corrective Action

No reduction in p-Cofilin
Phosphatase activity during

lysis.[1]

Ensure Lysis Buffer contains

NaF and Orthovanadate.[1]

Keep lysates ice-cold.

High cell death in controls DMSO toxicity.[1]
Ensure final DMSO

concentration is <0.1%.[1]

Crystals in media Compound precipitation.[1]

OXA-06 is a salt; ensure

predilution in media is mixed

rapidly.[1] Do not exceed

solubility limits.

No invasion in control
Matrigel too thick or cell line

non-invasive.[1]

Reduce Matrigel concentration

or switch to a known invasive

line (e.g., MDA-MB-231).[1]

References
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Significance: Primary characterization of OXA-06 as a ROCK inhibitor and its effects on
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Significance: Review of ROCK signaling pathways relevant to the mechanism of OXA-06.
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MedChemExpress (MCE).

Significance: Physicochemical properties and solubility data.[1][2][3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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